3-Chloro-4-iodotoluene
Overview
Description
3-Chloro-4-iodotoluene, also known as 2-chloro-1-iodo-4-methylbenzene, is an organic compound with the molecular formula C7H6ClI. This compound is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with chlorine and iodine atoms. It is a colorless to pale yellow liquid with a molecular weight of 252.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-iodotoluene can be synthesized through various methods. One common synthetic route involves the iodination of 3-chlorotoluene. This process typically uses iodine and an oxidizing agent such as potassium iodate or sodium iodate in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the iodine atom onto the chlorotoluene substrate .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the halogen atoms, yielding toluene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and organometallic compounds.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include dehalogenated toluene derivatives.
Scientific Research Applications
3-Chloro-4-iodotoluene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules and probes for studying biological processes.
Medicine: The compound is used in the development of novel therapeutic agents and diagnostic tools.
Industry: It is employed in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-chloro-4-iodotoluene involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is targeted by oxidizing agents to form carboxylic acids or aldehydes .
Comparison with Similar Compounds
3-Chlorotoluene: Similar structure but lacks the iodine atom.
4-Iodotoluene: Similar structure but lacks the chlorine atom.
2-Chloro-4-iodotoluene: Similar structure but with different substitution pattern.
Uniqueness: 3-Chloro-4-iodotoluene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which allows it to undergo a diverse range of chemical reactions. This dual substitution pattern enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-1-iodo-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClI/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXSHBHXDHPWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373975 | |
Record name | 3-Chloro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-42-9 | |
Record name | 2-Chloro-1-iodo-4-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116632-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-iodotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116632-42-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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